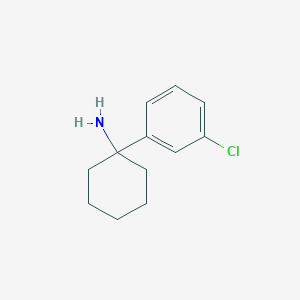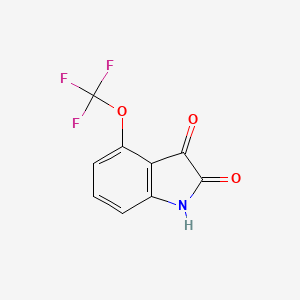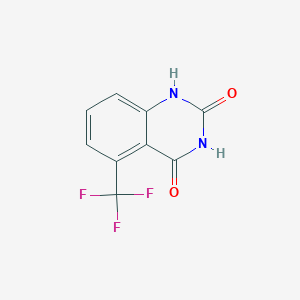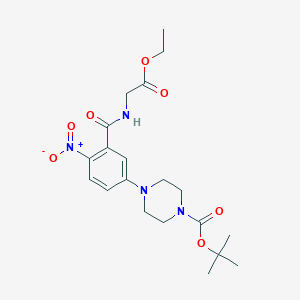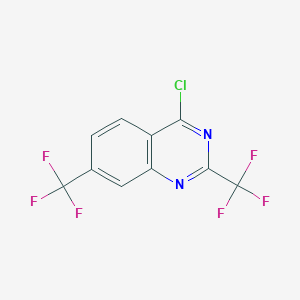
4-Chloro-2,7-bis(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-2,7-bis(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, 4-Chloro-2,8-bis(trifluoromethyl)quinolone is an intermediate formed during the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,7-bis(trifluoromethyl)quinazoline is C10H3ClF6N2, and its molecular weight is 300.59 . The SMILES string representation is ClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2 .Chemical Reactions Analysis
Quinazoline derivatives have been used in various chemical reactions. For example, they have been used as precursors in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Quinazoline derivatives demonstrate good biological activity. A study by Xu Li-feng (2011) discusses the synthesis of various quinazoline compounds, highlighting their potential in medicinal applications (Xu Li-feng, 2011).
Catalytic Applications and Reaction Mechanisms
- Research by Gianfranco Battistuzzi et al. (2002) explores the palladium-catalyzed reactions of quinazoline derivatives, indicating their utility in complex organic synthesis and potential pharmaceutical applications (Battistuzzi et al., 2002).
Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine
- A study by Yiqiang Ouyang et al. (2016) details the synthesis of a specific quinazoline compound, showcasing the chemical versatility and potential biological applications of these compounds (Ouyang et al., 2016).
Antimicrobial Activity
- T. Rekha et al. (2017) researched bis(azolyl)quinazoline-2,4-diamines, demonstrating their significant antimicrobial properties, particularly against Bacillus subtilis and Aspergillus niger (Rekha et al., 2017).
Anticancer Applications
- M. Noolvi and H. Patel (2013) studied the synthesis and anticancer activity of certain quinazoline derivatives, highlighting their potential as antitumor agents by targeting specific biological pathways (Noolvi & Patel, 2013).
Photophysical Properties for Applications in OLEDs
- Research by M. Mphahlele et al. (2015) investigated the electronic absorption and emission properties of quinazoline derivatives, suggesting their potential in organic light-emitting diode (OLED) applications (Mphahlele et al., 2015).
Analgesic and Anti-Inflammatory Activity
- B. Dash et al. (2017) synthesized novel quinazoline derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties, indicating their potential in the development of new drugs with these activities (Dash et al., 2017).
Cytotoxicity and DNA Interaction Studies
- A study by R. Ovádeková et al. (2005) evaluated the cytotoxicity of a quinazoline derivative on human cancer cell lines and its interaction with DNA, contributing to the understanding of its potential anticancer properties (Ovádeková et al., 2005).
Imaging Applications in Cancer Research
- C. Fernandes et al. (2008) discussed the use of quinazoline derivatives in imaging, particularly in labeling with technetium for potential applications in cancer imaging (Fernandes et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2,7-bis(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF6N2/c11-7-5-2-1-4(9(12,13)14)3-6(5)18-8(19-7)10(15,16)17/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMMXNPFCLSURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258362 | |
| Record name | 4-Chloro-2,7-bis(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,7-bis(trifluoromethyl)quinazoline | |
CAS RN |
959238-04-1 | |
| Record name | 4-Chloro-2,7-bis(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,7-bis(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B3317287.png)
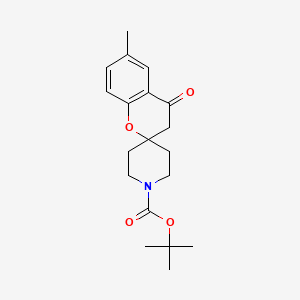

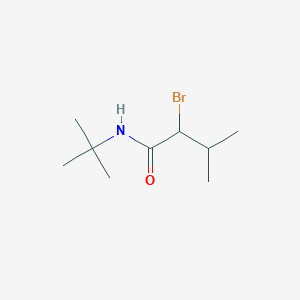
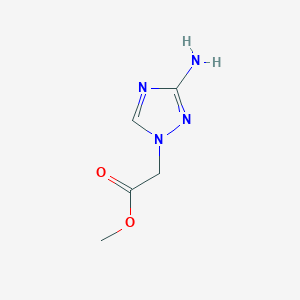
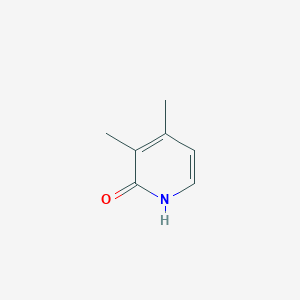

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B3317353.png)
